molecular formula C9H14N2O2 B048774 Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate CAS No. 123477-59-8

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate

Cat. No. B048774
M. Wt: 182.22 g/mol
InChI Key: AVIYNDLEMJZVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate, also known as PYP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. PYP belongs to the class of propargylamines, which are known to possess unique pharmacological properties.

Mechanism Of Action

The mechanism of action of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant activity, which can help protect cells from oxidative stress. Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has also been shown to possess anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has been found to possess neuroprotective effects, which can help protect neurons from damage.

Advantages And Limitations For Lab Experiments

One advantage of using Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of using Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate. One area of interest is the development of new drugs based on the structure of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate. Researchers are also interested in exploring the potential of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate as a treatment for various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research to elucidate the mechanism of action of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate and to better understand its pharmacological properties.

Synthesis Methods

The synthesis of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate involves the reaction of propargylamine with 4-methylpiperazine-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate. The yield of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has also been found to possess inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase.

properties

CAS RN

123477-59-8

Product Name

Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

prop-2-ynyl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h1H,4-8H2,2H3

InChI Key

AVIYNDLEMJZVLE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OCC#C

Canonical SMILES

CN1CCN(CC1)C(=O)OCC#C

Origin of Product

United States

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